molecular formula C12H19OP B14579580 Propyl ethyl(4-methylphenyl)phosphinite CAS No. 61388-12-3

Propyl ethyl(4-methylphenyl)phosphinite

Cat. No.: B14579580
CAS No.: 61388-12-3
M. Wt: 210.25 g/mol
InChI Key: MYXKWWCFJZZRRV-UHFFFAOYSA-N
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Description

Propyl ethyl(4-methylphenyl)phosphinite is an organophosphorus compound with the molecular formula C12H19OP It is a phosphinite ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom, which is further connected to a propyl group, an ethyl group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl ethyl(4-methylphenyl)phosphinite can be synthesized through the reaction of 4-methylphenylphosphonous dichloride with propanol and ethanol under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphinite.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Propyl ethyl(4-methylphenyl)phosphinite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions where the ethyl or propyl groups are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphinic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Reagents such as alkyl halides or tosylates are used in the presence of a base.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: New phosphinite esters with different alkyl groups.

    Hydrolysis: Phosphinic acids and corresponding alcohols.

Scientific Research Applications

Propyl ethyl(4-methylphenyl)phosphinite has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its role in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl ethyl(4-methylphenyl)phosphinite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates. The compound’s phosphinite group can also participate in redox reactions, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphinite: Lacks the methyl group on the phenyl ring.

    Ethylphenylphosphinite: Similar structure but without the propyl group.

    Propylphenylphosphinite: Similar structure but without the ethyl group.

Uniqueness

Propyl ethyl(4-methylphenyl)phosphinite is unique due to the presence of both propyl and ethyl groups along with a 4-methylphenyl group. This combination of substituents imparts distinct steric and electronic properties, making it a versatile compound for various applications.

Properties

CAS No.

61388-12-3

Molecular Formula

C12H19OP

Molecular Weight

210.25 g/mol

IUPAC Name

ethyl-(4-methylphenyl)-propoxyphosphane

InChI

InChI=1S/C12H19OP/c1-4-10-13-14(5-2)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3

InChI Key

MYXKWWCFJZZRRV-UHFFFAOYSA-N

Canonical SMILES

CCCOP(CC)C1=CC=C(C=C1)C

Origin of Product

United States

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